- Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides, Journal of the American Chemical Society, 2012, 134(12), 5524-5527
Cas no 915799-67-6 (1-Benzyloxy-4-(difluoromethyl)benzene)
915799-67-6 structure
Product Name:1-Benzyloxy-4-(difluoromethyl)benzene
Numero CAS:915799-67-6
MF:C14H12F2O
MW:234.241291046143
CID:748429
PubChem ID:54772391
Update Time:2024-10-26
1-Benzyloxy-4-(difluoromethyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, 1-(difluoromethyl)-4-(phenylmethoxy)-
- 1-(difluoromethyl)-4-phenylmethoxybenzene
- 1-(Difluoromethyl)-4-(phenylmethoxy)benzene (ACI)
- 1-(Benzyloxy)-4-(difluoromethyl)benzene
- 1-Benzyloxy-4-(difluoromethyl)benzene
- BBL104175
- LFDJCWRYXCAVSC-UHFFFAOYSA-N
- AU-004/43501768
- N12269
- SCHEMBL15270473
- DTXSID00716750
- 915799-67-6
- MFCD18803519
- 5-CF2H
- AKOS005258995
- PS-7665
- C14H12F2O
- SB85516
- 1-(Benzyloxy)-4-(difluoromethyl)benzene97%
- 1-Benzyloxy-4-(difluoromethyl)benzene, AldrichCPR
- Benzyl 4-(difluoromethyl)phenyl ether, 4-(Benzyloxy)benzal fluoride, 4-(Benzyloxy)-alpha,alpha-difluorotoluene
- STL557989
-
- Inchi: 1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2
- Chiave InChI: LFDJCWRYXCAVSC-UHFFFAOYSA-N
- Sorrisi: FC(C1C=CC(OCC2C=CC=CC=2)=CC=1)F
Proprietà calcolate
- Massa esatta: 234.08562133g/mol
- Massa monoisotopica: 234.08562133g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 206
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 9.2Ų
Proprietà sperimentali
- Colore/forma: NA
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 323.6±42.0 °C at 760 mmHg
- Punto di infiammabilità: 189.2±23.2 °C
1-Benzyloxy-4-(difluoromethyl)benzene Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Stoccaggio a -4 ℃ (6-12weeks), lungo periodo di conservazione a -20 ℃ (1-2years), trasporto a 0 ℃
1-Benzyloxy-4-(difluoromethyl)benzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B888961-5g |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | ≥97% | 5g |
2,185.20 | 2021-05-17 | |
| TRC | B685558-50mg |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B685558-100mg |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B685558-500mg |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 500mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059627-1g |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 97% | 1g |
3039CNY | 2021-05-07 | |
| Apollo Scientific | PC49551-1g |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | 98% | 1g |
£90.00 | 2023-04-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059627-1g |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 97% | 1g |
3039.0CNY | 2021-07-13 | |
| Key Organics Ltd | PS-7665-1MG |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-7665-5MG |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-7665-10MG |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | >90% | 10mg |
£63.00 | 2025-02-09 |
1-Benzyloxy-4-(difluoromethyl)benzene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cuprous iodide , Cesium fluoride Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydroquinone , Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; rt → 110 °C; 48 h, 110 °C
Riferimento
- Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium, Nature Chemistry, 2017, 9(9), 918-923
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Diphenyl sulfide , Potassium fluoride , Selectfluor Solvents: Acetonitrile , Toluene ; 6 h, 110 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Ph2S/selectfluor-promoted deoxydifluorination of aldehydes, Tetrahedron, 2021, 83,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; 3 d, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Riferimento
- Minimal Self-Immolative Probe for Multimodal Fluoride Detection, Journal of Organic Chemistry, 2016, 81(22), 10715-10720
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
1.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
Riferimento
- [Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation, Angewandte Chemie, 2022, 61(42),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 6 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
Riferimento
- Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
Riferimento
- Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Calcium hydroxide , 1,3-Cyclopentanedione , Water Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: p-Xylene ; 3 h, 90 °C; 90 °C → rt
Riferimento
- Pd-Catalyzed Transfer of Difluorocarbene, Organic Letters, 2016, 18(17), 4384-4387
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Bis(dibenzylideneacetone)palladium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chlorosilver Solvents: Toluene ; 6 h, 80 °C
Riferimento
- Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides, Nature Communications, 2014, 5,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , 4-(Dimethylamino)pyridine , Bis(triphenylphosphine) nickel dibromide , 5,5′-Dibromo-2,2′-bipyridine Solvents: Tetrahydrofuran , 1,4-Dioxane ; 17 h, 80 °C
Riferimento
- Nickel-Catalyzed Difluoromethylation of Arylboronic Acids with Bromodifluoromethane, Chinese Journal of Chemistry, 2018, 36(2), 143-146
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 24 h, 80 °C
Riferimento
- Nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H, Organic Chemistry Frontiers, 2018, 5(4), 606-610
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydroquinone , Potassium carbonate Catalysts: Styrene , Dichlorobis(triphenylphosphine)palladium , Iron(III) acetylacetonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 80 °C
Riferimento
- Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate, Organic Letters, 2016, 18(1), 44-47
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
Riferimento
- Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides, Organometallics, 2021, 40(17), 2923-2928
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 6 h, rt
1.2 5 min, rt
2.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
2.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
1.2 5 min, rt
2.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
2.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
Riferimento
- [Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation, Angewandte Chemie, 2022, 61(42),
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
2.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
Riferimento
- Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides, Organometallics, 2021, 40(17), 2923-2928
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Thiodiglycol , Sodium tetrachloroaurate Solvents: Methanol , Water ; 0 °C
1.2 Solvents: Methanol , Dichloromethane ; 0 °C; overnight, 25 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
3.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
1.2 Solvents: Methanol , Dichloromethane ; 0 °C; overnight, 25 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
3.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
Riferimento
- Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides, Organometallics, 2021, 40(17), 2923-2928
1-Benzyloxy-4-(difluoromethyl)benzene Raw materials
- 1-Benzyloxy-4-bromobenzene
- 4-(benzyloxy)benzaldehyde
- p-Benzyloxyphenylboronic Acid
- 4-Benzyloxyiodobenzene
- Tetraphenylphosphoni\u200bum Chloride
- Phosphonium,tetraphenyl-
- 2-Hydroxybenzaldehyde
- Gold, chloro[tris(4-methoxyphenyl)phosphine-κP]-
- 4-Benzyloxyphenylboronic acid, pinacol ester
- Tris(4-methoxyphenyl)phosphine
- ethyl 2-bromo-2,2-difluoroacetate
- Bromodifluoromethane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- Cuprate(1-), bis(difluoromethyl)-
- (Difluoromethyl)trimethylsilane
1-Benzyloxy-4-(difluoromethyl)benzene Preparation Products
1-Benzyloxy-4-(difluoromethyl)benzene Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
Numero d'ordine:A1241317
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:40
Prezzo ($):298
Email:sales@amadischem.com
1-Benzyloxy-4-(difluoromethyl)benzene Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
915799-67-6 (1-Benzyloxy-4-(difluoromethyl)benzene) Prodotti correlati
- 659737-53-8(1,2-Benzenedimethanol, 4-[[4-(trifluoromethyl)phenyl]methoxy]-)
- 1261979-59-2(5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol)
- 70097-64-2(1-Benzyloxy-3-trifluoromethylbenzene)
- 500149-85-9(Benzene, 1-methyl-2-[[4-(trifluoromethyl)phenyl]methoxy]-)
- 114657-14-6(Benzene, 1-(fluoromethyl)-4-(phenoxymethyl)-)
- 70097-65-3(4-Benzyloxybenzotrifluoride)
- 915799-68-7(1-(benzyloxy)-2-(difluoromethyl)benzene)
- 881689-01-6((3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol)
- 133409-98-0(Benzene, 2-(difluoromethyl)-4-[(4-methoxyphenyl)methoxy]-1-methyl-)
- 1261991-23-4(5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
Purezza:99%
Quantità:5g
Prezzo ($):298